molecular formula C27H26BrN5O2 B2916595 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-90-8

3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2916595
CAS No.: 866870-90-8
M. Wt: 532.442
InChI Key: CGJQIGNAZZHNTO-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a bromophenyl group, a diethoxyphenyl group, and a triazoloquinazoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl and diethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include brominating agents, ethylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar compounds to 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and bromophenyl derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example, monobromophenols are simpler brominated phenols with different reactivity and applications . The uniqueness of this compound lies in its complex structure and potential for diverse biological activities .

Properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN5O2/c1-3-34-23-13-12-18(16-24(23)35-4-2)14-15-29-26-21-10-5-6-11-22(21)33-27(30-26)25(31-32-33)19-8-7-9-20(28)17-19/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQIGNAZZHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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